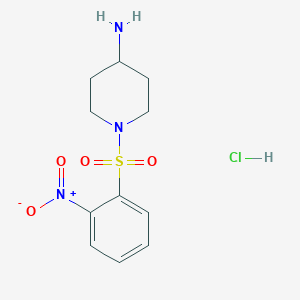

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride

Description

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a sulfonyl group linked to a 2-nitrophenyl substituent. The compound’s molecular formula is C₁₁H₁₆ClN₃O₄S, with a molar mass of 329.78 g/mol (estimated based on structural analogs ). Its structure includes a piperidin-4-amine core, a sulfonyl bridge, and a nitro group at the ortho position of the phenyl ring. This nitro group confers strong electron-withdrawing properties, influencing reactivity and solubility. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and analytical applications .

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-4-2-1-3-10(11)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKKNPBBQZBUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655234 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468720-14-1 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of Piperidin-4-amine

-

- Piperidin-4-amine or protected derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate)

- 2-Nitrobenzenesulfonyl chloride (commercially available)

- Base: Triethylamine (TEA) or potassium carbonate

- Solvent: Acetonitrile (ACN), dichloromethane (DCM), or dimethylformamide (DMF)

- Temperature: Typically room temperature to 70 °C

- Reaction time: Several hours to overnight

Mechanism:

The nucleophilic amine attacks the sulfonyl chloride, forming the sulfonamide bond and releasing HCl, which is scavenged by the base.Example from Literature:

A coupling reaction of 1-fluoro-2-nitrobenzene with tert-butyl 4-aminopiperidine-1-carboxylate in ACN with TEA at 70 °C overnight yielded the sulfonamide intermediate in 70% yield without requiring column purification.

Purification

-

- Column chromatography on silica gel using mixtures of n-hexane and ethyl acetate as eluents.

- Precipitation by addition of water or methanol removal under reduced pressure.

- Crystallization of the hydrochloride salt from suitable solvents.

Notes:

The hydrochloride salt often precipitates directly after acid treatment, reducing the need for extensive purification.

Formation of Hydrochloride Salt

- Treatment of the free sulfonamide amine with 4 M HCl in dioxane at 0 °C to room temperature for 2 hours yields the hydrochloride salt.

- This step enhances the compound’s stability and facilitates isolation as a solid.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Piperidin-4-amine + 2-nitrobenzenesulfonyl chloride, TEA, ACN, 70 °C, overnight | ~70 | Mild conditions, no hazardous chemicals |

| Purification | Silica gel column chromatography (n-Hexane/EtOAc 0-60%) | - | Efficient removal of impurities |

| Hydrochloride salt formation | 4 M HCl in dioxane, 0 °C to RT, 2 h | - | Precipitation of pure hydrochloride salt |

Alternative Preparation Routes

Oxidative Sulfonylation:

A method involving N-hydroxybenzenesulfonamide and piperidine in the presence of iodine and tert-butyl hydroperoxide in 2-methyltetrahydrofuran at 70 °C for 6 h has been reported. This provides a direct sulfonylation route with subsequent purification by extraction and chromatography.Hydrogenation and Reduction Steps:

Nitro-substituted sulfonamides can be reduced to the corresponding amines by catalytic hydrogenation over Pd/C, which can be a subsequent step if the nitro group needs conversion.

Research Findings and Observations

- The sulfonylation reaction is generally high yielding and tolerant of various functional groups, with triethylamine or potassium carbonate serving effectively as bases.

- The hydrochloride salt form improves compound handling and stability.

- Purification by silica gel chromatography is standard, but gram-scale preparations may avoid chromatography by precipitation techniques.

- Mild reaction conditions (room temperature to 70 °C) and common solvents (ACN, DMF) are preferred to minimize hazardous waste and simplify scale-up.

- The nitro group on the phenyl ring remains intact during sulfonylation but can be selectively reduced if needed for further functionalization.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Piperidine derivative | Piperidin-4-amine or protected form | Starting amine substrate |

| Sulfonyl chloride | 2-Nitrobenzenesulfonyl chloride | Electrophile for sulfonylation |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl formed |

| Solvent | Acetonitrile, DMF, DCM | Polar aprotic solvents preferred |

| Temperature | 25–70 °C | Higher temps increase reaction rate |

| Reaction time | 6–16 hours | Overnight reactions common |

| Purification | Silica gel chromatography, precipitation | Ensures product purity |

| Salt formation | 4 M HCl in dioxane | Produces stable hydrochloride salt |

| Yield | 65–75% | Good to excellent yields reported |

Chemical Reactions Analysis

Types of Reactions: 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Sulfonamides, sulfonate esters.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride has been studied for its anticancer properties, particularly as an inhibitor in specific cancer cell lines. Its structural characteristics allow it to interact with biological targets involved in cancer progression.

Case Studies and Research Findings

- Targeting Mutant APC in Colorectal Cancer : Research has shown that analogs of this compound can selectively target colorectal cancer cells with mutations in the adenomatous polyposis coli (APC) gene. A study reported that certain derivatives exhibited significant cytotoxicity against DLD-1 colon cancer cells, which carry a truncating mutation in the APC gene. These compounds demonstrated IC50 values below 5 nM, indicating potent activity against these cancer cells while sparing normal cells expressing wild-type APC .

- Mechanism of Action : The mechanism through which these compounds exert their effects involves inhibition of pathways critical for tumor growth. For instance, one study indicated that these compounds could inhibit cholesterol biosynthesis via targeting specific enzymes, which is crucial for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and selectivity.

SAR Insights

- Functionalization Effects : Modifications to the sulfonamide and piperidine moieties have been explored to enhance potency. For example, substituting different groups on the aromatic ring has shown varying effects on cytotoxicity, with electron-withdrawing groups generally increasing activity against specific cancer cell lines .

- Biaryl Sulfonamides : The exploration of biaryl sulfonamide analogs revealed that certain structural configurations significantly influenced their anticancer properties. Compounds with specific ortho or para substitutions demonstrated enhanced selectivity and potency against mutant APC-expressing cells .

Formulation and Delivery Systems

The formulation of this compound into solid dispersions has also been investigated to improve its bioavailability and therapeutic efficacy.

Solid Dispersion Techniques

- Solid dispersions containing this compound have been developed to enhance solubility and stability, which are critical for effective drug delivery. The formulation strategies aim to optimize the pharmacokinetic properties of the compound, making it more suitable for clinical applications .

Potential Therapeutic Applications Beyond Cancer

While much of the current research focuses on oncology, there is potential for broader applications:

- Neurodegenerative Diseases : Given the compound's mechanism of action involving cellular signaling pathways, there is speculation about its utility in treating neurodegenerative diseases where similar pathways are dysregulated.

Mechanism of Action

The mechanism by which 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

The ortho-nitro group in the target compound likely reduces solubility compared to methylsulfonyl analogs but improves lipophilicity, enhancing membrane permeability .

Biological Activity

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nitrophenylsulfonyl group. This structural arrangement is significant for its interaction with biological targets. The presence of the nitro group enhances electrophilicity, potentially influencing the compound's reactivity and biological profiles.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar functional groups exhibit significant antimicrobial properties. For instance, derivatives with nitro and sulfonamide functionalities have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

2. Anticancer Potential

Studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

3. Inhibition of Kinase Activity

Piperidine-based compounds are often investigated as kinase inhibitors. The specific inhibition of Janus Kinase (JAK) pathways by similar compounds suggests a potential therapeutic role for this compound in treating inflammatory and autoimmune diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

- Interaction with Enzymatic Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.

- Electrophilic Attack : The nitro group can participate in nucleophilic substitution reactions, potentially modifying target proteins or nucleic acids.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of piperidine derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Identified significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study B (2024) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. |

| Study C (2023) | Explored the compound's role as a JAK inhibitor, showing promising results in vitro for reducing cytokine production. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of piperidin-4-amine derivatives using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthetic deprotection of Boc-protected intermediates using HCl gas in the solid state (Procedure C) achieves high yields (~98%) . Reaction optimization should focus on stoichiometry, temperature control (room temperature to 50°C), and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC/LC-MS : To assess purity (>95% recommended for biological studies).

- NMR (¹H/¹³C) : Confirm sulfonyl group integration (δ ~7.5–8.5 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- Elemental Analysis : Verify Cl⁻ content in the hydrochloride salt.

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for sulfonamide/hydrochloride compounds:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store at RT in airtight containers, away from moisture .

Advanced Research Questions

Q. How does the 2-nitrophenylsulfonyl group influence the compound’s pharmacological activity compared to other sulfonyl derivatives?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, potentially improving receptor binding. Compare with analogs (e.g., 4-methoxyphenylsulfonyl or 3,5-dimethylisoxazol-4-ylsulfonyl derivatives) via:

- Receptor Binding Assays : Measure affinity for targets like serotonin (5-HT7) or α2A-adrenergic receptors .

- Molecular Dynamics Simulations : Analyze interactions with receptor active sites (e.g., hydrogen bonding with sulfonyl oxygen) .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or pH-dependent ionization. Conduct:

- pH-Solubility Profiling : Test solubility in buffers (pH 1–10) using UV-Vis spectroscopy.

- Thermodynamic Solubility Measurement : Shake-flask method with HPLC quantification .

- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms affecting solubility .

Q. What strategies are recommended for studying metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites may include nitro-reduction products (e.g., amine derivatives) .

- Forced Degradation Studies : Expose to heat, light, and oxidative conditions (H₂O₂) to identify stable formulations .

Q. How can structural modifications improve the compound’s selectivity for dual receptor targets (e.g., α2A/5-HT7)?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with variations in:

- Piperidine Substituents : Replace the 4-amine with methyl or acetyl groups to modulate lipophilicity .

- Sulfonyl Linkers : Test alkyl or aryl spacers between sulfonyl and piperidine .

- Functional Assays : Measure cAMP inhibition (for 5-HT7) and GTPγS binding (for α2A) to quantify selectivity .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).

- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .

Q. How can researchers validate potential off-target effects identified in high-throughput screening?

- Methodological Answer :

- Counter-Screening : Test against panels of related receptors/enzymes (e.g., CEREP’s SafetyScreen44®).

- CRISPR/Cas9 Knockout Models : Eliminate suspected off-targets in cell lines and reassay activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.